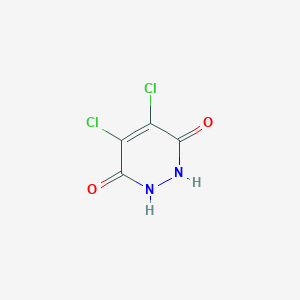
2-Naphthylacetonitrile
Übersicht
Beschreibung
2-Naphthylacetonitrile is a chemical compound with the molecular formula C12H9N . It is also known as 2-Naphthaleneacetonitrile . It is used in laboratory chemicals .
Synthesis Analysis
2-Naphthylacetonitrile undergoes three-component coupling with benzyne and DMF to yield coumarins . It was used as a starting reagent in the synthesis of 2-(1-cyano-1-(2-naphthyl))methylidene-3-phenyl-thiazolidine-4,5-dione .Molecular Structure Analysis
The molecular weight of 2-Naphthylacetonitrile is 167.21 . The structure of the molecule is available in 2D and 3D formats .Chemical Reactions Analysis
While specific chemical reactions involving 2-Naphthylacetonitrile are not mentioned in the search results, it is known to participate in three-component coupling reactions .Physical And Chemical Properties Analysis
2-Naphthylacetonitrile has a density of 1.1±0.1 g/cm3, a boiling point of 303.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 53.6±0.3 cm3, a polar surface area of 24 Å2, and a molar volume of 149.8±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Application in Pharmaceutical Synthesis
- Summary of the Application: 2-Naphthylacetonitrile is widely used in pharmaceutical synthesis, acting as a c-Myc protein inhibitor with potential applications in treating various diseases . The c-Myc protein inhibitor selectively targets and inhibits the c-Myc protein, making it valuable in the prevention and treatment of diseases associated with c-Myc protein dysregulation, such as cancers, cardiovascular diseases, cerebrovascular diseases, and virus infection-related conditions .
- Methods of Application or Experimental Procedures: The synthesis of 2-Naphthylacetonitrile typically involves the cyanation of 2-naphthylacetic acid or its derivatives . This process allows for the efficient production of this compound, which serves as a crucial intermediate in the synthesis of complex organic molecules .
- Results or Outcomes: By effectively modulating the activity of the c-Myc protein, 2-Naphthylacetonitrile can play a crucial role in combating these serious health issues .
Application in Agrochemicals
- Summary of the Application: 2-Naphthylacetonitrile is used in the field of agrochemicals due to its unique chemical structure . It serves as a fundamental building block in the preparation of functional materials .
- Methods of Application or Experimental Procedures: The synthesis of 2-Naphthylacetonitrile typically involves the cyanation of 2-naphthylacetic acid or its derivatives . This process allows for the efficient production of this compound, which serves as a crucial intermediate in the synthesis of complex organic molecules .
- Results or Outcomes: The versatility of 2-Naphthylacetonitrile makes it indispensable in fields such as agrochemicals . Its unique chemical structure enables researchers to explore diverse chemical reactions and develop innovative products .
Application in Materials Science
- Summary of the Application: 2-Naphthylacetonitrile is widely used in materials science . Due to its good chemical stability and solubility in organic solvents, 2-Naphthylacetonitrile is widely used in various applications .
- Methods of Application or Experimental Procedures: The synthesis of 2-Naphthylacetonitrile typically involves the cyanation of 2-naphthylacetic acid or its derivatives . This process allows for the efficient production of this compound, which serves as a crucial intermediate in the synthesis of complex organic molecules .
- Results or Outcomes: 2-Naphthylacetonitrile acts as a fundamental building block in the preparation of functional materials . The versatility of 2-Naphthylacetonitrile makes it indispensable in fields such as materials science .
Application in the Synthesis of Coumarins
- Summary of the Application: 2-Naphthylacetonitrile undergoes three-component coupling with benzyne and DMF to yield coumarins .
- Methods of Application or Experimental Procedures: This application involves a three-component coupling reaction with benzyne and DMF .
- Results or Outcomes: The outcome of this reaction is the formation of coumarins , which are a type of aromatic organic chemical compounds.
Application in Central Nervous System Disorders
- Summary of the Application: 2-Naphthylacetonitrile has potential applications in treating central nervous system disorders . The compound’s unique properties make it a valuable candidate for developing novel pharmaceutical compositions targeting these disorders .
- Methods of Application or Experimental Procedures: The preparation of 2-Naphthylacetonitrile involves a palladium-catalyzed decarboxylative coupling method, resulting in a high yield . This efficient synthetic route showcases the compound’s significance in organic chemistry and its role as a fundamental building block in the synthesis of complex organic molecules .
- Results or Outcomes: By effectively modulating the activity of the c-Myc protein, 2-Naphthylacetonitrile can play a crucial role in combating these serious health issues .
Application in Synthesis of Various Media
- Summary of the Application: 2-Naphthylacetonitrile is useful as a raw material or intermediate for synthesizing a variety of media .
- Methods of Application or Experimental Procedures: The synthesis of 2-Naphthylacetonitrile typically involves the cyanation of 2-naphthylacetic acid or its derivatives . This process allows for the efficient production of this compound, which serves as a crucial intermediate in the synthesis of complex organic molecules .
- Results or Outcomes: The versatility of 2-Naphthylacetonitrile makes it indispensable in fields such as pharmaceuticals, agrochemicals, and materials science . Its unique chemical structure enables researchers to explore diverse chemical reactions and develop innovative products .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-naphthalen-2-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCWDVLDJVZIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225942 | |
| Record name | 2-Naphthylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthylacetonitrile | |
CAS RN |
7498-57-9 | |
| Record name | 2-Naphthaleneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7498-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007498579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthaleneacetonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-naphthylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NAPHTHYLACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK3B32KF2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















